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Compound of Interest

Compound Name: 2-(Chloromethyl)phenylacetic acid
CAS No.: 95335-46-9
Cat. No.: B1588471

Get Quote

Executive Summary

2-(Chloromethyl)phenylacetic acid (CMPAA) acts as a critical "switch" intermediate in
organic synthesis, bridging the gap between acyclic precursors and two major heterocyclic
scaffolds: isochroman-3-ones (oxygen heterocycles) and 1,2,3,4-tetrahydroisoquinolin-3-ones
(nitrogen heterocycles). Its dual reactivity—stemming from the electrophilic chloromethyl group
and the nucleophilic carboxylic acid moiety—makes it indispensable in the synthesis of
strobilurin fungicides (e.g., Kresoxim-methyl) and various pharmaceutical alkaloids. This guide
provides a rigorous technical analysis of its synthesis, reactivity, and application in drug
development.[1]

Molecular Identity & Properties

CMPAA exists in a delicate equilibrium with its lactone form, isochroman-3-one. Understanding
this equilibrium is vital for process control, as spontaneous cyclization can occur under acidic or
neutral conditions.
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Property Data
IUPAC Name 2-(Chloromethyl)phenylacetic acid
CAS Number 95335-46-9
C
Molecular Formula H
ClO
Molecular Weight 184.62 g/mol

Key Functional Groups

Benzylic chloride (Electrophile), Carboxylic acid
(Nucleophile/Acid)

Stability

Moisture sensitive; prone to intramolecular
cyclization to isochroman-3-one (CAS 4385-35-
7)

Synthesis & Production Strategies
Radical Chlorination of o-Tolylacetic Acid

The industrial standard for generating CMPAA involves the free-radical halogenation of the

methyl group of o-tolylacetic acid. This reaction requires precise control to prevent over-

chlorination (dichloromethyl byproducts) or decarboxylation.

Mechanism:

e Initiation: Radical initiator (AIBN or Benzoyl Peroxide) generates chlorine radicals from SO

Cl

or Cl

gas.

e Propagation: Chlorine radical abstracts a benzylic hydrogen, forming a benzylic radical.
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o Termination: Benzylic radical reacts with Cl

/SO
Cl

to form CMPAA.

The Isochroman-3-one Equilibrium

In many commercial applications, CMPAA is not isolated but generated in situ from the stable
lactone, isochroman-3-one, by ring-opening with anhydrous hydrohalic acids (HCI/HBr). This
approach avoids the stability issues of storing the open-chain acid.
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Figure 1: The synthetic relationship between o-tolylacetic acid, CMPAA, and its lactone form.[2]

[3]

Reactivity & Mechanistic Divergence

The utility of CMPAA lies in its ability to selectively form 6-membered rings containing either
Oxygen or Nitrogen.

Pathway A: Lactonization (Oxygen Heterocycle)

Under basic conditions (e.g., KOH, Et

N), the carboxylate oxygen attacks the benzylic carbon, displacing chloride to form isochroman-
3-one. This scaffold is found in various agrochemicals and natural products.

Pathway B: Lactamization (Nitrogen Heterocycle)

Reaction with primary amines (
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) triggers a cascade sequence:

» N-Alkylation: The amine attacks the highly reactive benzylic chloride, displacing ClI

¢ Intramolecular Amidation: The resulting secondary amine attacks the carboxylic acid (or
ester), closing the ring to form 1,2,3,4-tetrahydroisoquinolin-3-one.

This pathway is a cornerstone in the synthesis of isoquinoline alkaloids and drugs acting on the
CNS.
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Figure 2: Divergent reaction pathways controlled by the choice of nucleophile (Oxygen vs.
Nitrogen).

Pharmaceutical & Agrochemical Applications[5]
Agrochemicals: The Strobilurins

CMPAA is the direct precursor to Kresoxim-methyl, a broad-spectrum fungicide.

e Mechanism: The chloromethyl group undergoes nucleophilic substitution with an oxime
ether, while the carboxylic acid is esterified.

e Impact: This class of compounds inhibits mitochondrial respiration in fungi.
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Pharmaceuticals: Isoquinoline Scaffolds

The 1,2,3,4-tetrahydroisoquinoline (THIQ) motif derived from CMPAA analogs is "privileged” in
medicinal chemistry, appearing in:

o Antihypertensives: Quinapril (ACE inhibitor) contains the THIQ core.
» Anthelmintics: Praziquantel derivatives.

o CNS Agents: Novel antipsychotics and antidepressants often utilize the rigid THIQ bicycle to
position pharmacophores effectively.

Experimental Protocols
Protocol A: Synthesis of CMPAA from o-Tolylacetic Acid

Note: Perform in a fume hood. SO

Cl
is corrosive.

o Reagents: o-Tolylacetic acid (10.0 g, 66.6 mmol), Sulfuryl chloride (SO
Cl
, 9.8 g, 73 mmol), AIBN (0.1 g), Chlorobenzene (solvent, 50 mL).
» Procedure:
o Dissolve o-tolylacetic acid in chlorobenzene.
o Add AIBN and heat to 80°C.
o Add SO

Cl
dropwise over 1 hour. Evolution of SO

and HCI gas will occur (scrub gases).
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o Stir at 80°C for an additional 2 hours.

o Cool to room temperature.[4]

o Workup:
o Concentrate under reduced pressure to remove solvent and excess SO

Cl

o The crude solid (CMPAA) can be recrystallized from toluene/hexane or used directly.
o Yield: Typically 75-85%.

Protocol B: Conversion to 2-Substituted-1,2,3,4-

Tetrahydroisoquinolin-3-one

¢ Reagents: CMPAA (1.85 g, 10 mmol), Benzylamine (1.2 g, 11 mmol), Triethylamine (2.0 g,
20 mmol), Toluene (30 mL).

e Procedure:
o Dissolve CMPAA in toluene.[3]
o Add Benzylamine and Triethylamine.

o Reflux the mixture for 6 hours using a Dean-Stark trap to remove water (facilitating amide
formation).

o Workup:
o Wash organic layer with 1N HCI, then brine.
o Dry over MgSO

and evaporate.
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o Purify by column chromatography (Ethyl Acetate/Hexane).

Safety & Handling (E-E-A-T)

Hazard Identification (GHS):

H314: Causes severe skin burns and eye damage.

H335: May cause respiratory irritation.[5]

Handling Precautions:

Moisture Control: CMPAA hydrolyzes rapidly. Store under inert atmosphere (Argon/Nitrogen)
at 2-8°C.

Lachrymator: Benzylic chlorides are potent lachrymators (tear gas agents). Use full-face
protection or work strictly behind a sash.

Corrosivity: Always have calcium gluconate gel (if HF used in analogs) or standard base
neutralizers nearby.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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